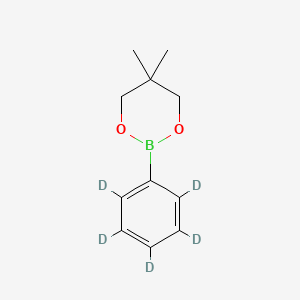
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. The presence of deuterium atoms in the phenyl ring makes it a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Dioxaborinane Ring: The deuterated phenyl ring is then reacted with 5,5-dimethyl-1,3,2-dioxaborinane under anhydrous conditions to form the final compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring into other boron derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving boron chemistry.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can affect molecular pathways involved in cellular processes, making it useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but without deuterium atoms.
5,5-Dimethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborinane: Contains fluorine atoms instead of deuterium.
5,5-Dimethyl-2-(2,3,4,5,6-pentachlorophenyl)-1,3,2-dioxaborinane: Contains chlorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in 5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane makes it unique compared to its non-deuterated counterparts. Deuterium labeling can provide valuable insights in research applications, particularly in studies involving isotopic effects and tracing molecular pathways.
Biological Activity
5,5-Dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H15B_{O}_2
- Molecular Weight : 188.05 g/mol
- Structure : The compound features a dioxaborinane ring structure with a dimethyl and a pentadeuteriophenyl substituent.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : It is hypothesized that the dioxaborinane moiety can act as a boronate ester which may inhibit serine proteases and other enzymes involved in disease pathways.
- Antioxidant Activity : Initial studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of boron-containing compounds. For instance:
- Case Study 1 : A study on boron-containing compounds demonstrated cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer) through apoptosis induction. The mechanism involved modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production.
Antimicrobial Activity
The biological activity of this compound has also been evaluated for antimicrobial effects:
- Case Study 2 : A series of tests indicated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme inhibition | Potential inhibition of proteases |
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggest that the compound has a low toxicity profile; however, comprehensive studies are necessary to establish its safety for therapeutic use.
Properties
Molecular Formula |
C11H15BO2 |
|---|---|
Molecular Weight |
195.08 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
FQMSNYZDFMWLGC-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B2OCC(CO2)(C)C)[2H])[2H] |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















